molecular formula C10H18N2O2 B2535822 3-(3-Hydroxypiperidin-1-yl)-1-methylpyrrolidin-2-one CAS No. 1340107-00-7

3-(3-Hydroxypiperidin-1-yl)-1-methylpyrrolidin-2-one

Cat. No.: B2535822
CAS No.: 1340107-00-7
M. Wt: 198.266
InChI Key: JZWRHEBTVACIMP-UHFFFAOYSA-N
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Description

3-(3-Hydroxypiperidin-1-yl)-1-methylpyrrolidin-2-one is a heterocyclic organic compound that features both piperidine and pyrrolidinone rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Hydroxypiperidin-1-yl)-1-methylpyrrolidin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-hydroxypiperidine with 1-methylpyrrolidin-2-one under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-(3-Hydroxypiperidin-1-yl)-1-methylpyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(3-Hydroxypiperidin-1-yl)-1-methylpyrrolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Hydroxypiperidin-1-yl)-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxypiperidine: Shares the piperidine ring but lacks the pyrrolidinone moiety.

    1-Methylpyrrolidin-2-one: Contains the pyrrolidinone ring but lacks the piperidine component.

Uniqueness

3-(3-Hydroxypiperidin-1-yl)-1-methylpyrrolidin-2-one is unique due to the combination of both piperidine and pyrrolidinone rings, which may confer distinct chemical and biological properties compared to its individual components .

Properties

IUPAC Name

3-(3-hydroxypiperidin-1-yl)-1-methylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-11-6-4-9(10(11)14)12-5-2-3-8(13)7-12/h8-9,13H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZWRHEBTVACIMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1=O)N2CCCC(C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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